methyl O-(pyridin-3-yl)serinate
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Overview
Description
Methyl O-(pyridin-3-yl)serinate is an organic compound that features a pyridine ring attached to a serine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl O-(pyridin-3-yl)serinate typically involves the reaction of pyridin-3-ylmethanol with serine derivatives under specific conditions. One common method includes the esterification of serine with pyridin-3-ylmethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl O-(pyridin-3-yl)serinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-3-yl ketones, while reduction can produce pyridin-3-yl alcohols.
Scientific Research Applications
Methyl O-(pyridin-3-yl)serinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl O-(pyridin-3-yl)serinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The serine derivative part of the molecule can interact with active sites of enzymes, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-ylmethanol: A precursor in the synthesis of methyl O-(pyridin-3-yl)serinate.
Serine Derivatives: Compounds like methyl serinate and ethyl serinate share structural similarities.
Uniqueness
This compound is unique due to the combination of the pyridine ring and serine derivative, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 2-amino-3-pyridin-3-yloxypropanoate |
InChI |
InChI=1S/C9H12N2O3/c1-13-9(12)8(10)6-14-7-3-2-4-11-5-7/h2-5,8H,6,10H2,1H3 |
InChI Key |
JHWZMUCLMLINRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(COC1=CN=CC=C1)N |
Origin of Product |
United States |
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